molecular formula C24H40O3 B14044936 Methyl 2-hydroxy-3,5-di(octan-2-yl)benzoate

Methyl 2-hydroxy-3,5-di(octan-2-yl)benzoate

Cat. No.: B14044936
M. Wt: 376.6 g/mol
InChI Key: DBYKHXLFQYSXSJ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3,5-di(octan-2-yl)benzoate is an organic compound with the molecular formula C24H40O3 and a molecular weight of 376.57 g/mol . This compound is characterized by the presence of a benzoate ester functional group, substituted with two octan-2-yl groups and a hydroxyl group at the 2-position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3,5-di(octan-2-yl)benzoate typically involves esterification reactions. One common method is the esterification of 2-hydroxy-3,5-di(octan-2-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3,5-di(octan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Methyl 2-hydroxy-3,5-di(octan-2-yl)benzoate has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3,5-di(octan-2-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ester groups play a crucial role in its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress modulation and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxybenzoate: Similar structure but lacks the octan-2-yl groups.

    Ethyl 2-hydroxy-3,5-di(octan-2-yl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2-hydroxy-3,5-di(octan-2-yl)benzoate is unique due to the presence of two octan-2-yl groups, which can influence its physical and chemical properties, such as solubility and reactivity

Properties

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

IUPAC Name

methyl 2-hydroxy-3,5-di(octan-2-yl)benzoate

InChI

InChI=1S/C24H40O3/c1-6-8-10-12-14-18(3)20-16-21(19(4)15-13-11-9-7-2)23(25)22(17-20)24(26)27-5/h16-19,25H,6-15H2,1-5H3

InChI Key

DBYKHXLFQYSXSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C1=CC(=C(C(=C1)C(=O)OC)O)C(C)CCCCCC

Origin of Product

United States

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